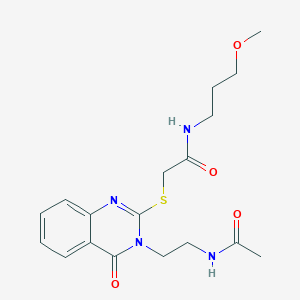
2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a novel quinazoline derivative with potential pharmacological applications. Quinazoline derivatives are recognized for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory effects. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H22N4O4S, with a molecular weight of approximately 378.45 g/mol. The structure features a quinazolinone core, an acetamidoethyl side chain, and a methoxypropyl group. These structural components are expected to influence its interaction with biological targets.
Anticancer Activity
Quinazoline derivatives have been studied extensively for their anticancer properties. Research indicates that modifications to the quinazoline structure can enhance its cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .
Case Study:
A study evaluating the anticancer potential of quinazoline derivatives found that specific substitutions at the 2-position significantly improved activity against breast and lung cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit enzymes such as COX-2 and α-glucosidase.
- COX-2 Inhibition :
- α-Glucosidase Inhibition :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthetic Pathway:
- Formation of Quinazolinone Core : Initial reactions involve the condensation of appropriate precursors to form the quinazolinone scaffold.
- Thioether Formation : Subsequent reactions introduce the thioether linkage.
- Final Acetamide Modification : The final step involves attaching the methoxypropyl acetamide group.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of quinazoline derivatives:
Propriétés
IUPAC Name |
2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13(23)19-9-10-22-17(25)14-6-3-4-7-15(14)21-18(22)27-12-16(24)20-8-5-11-26-2/h3-4,6-7H,5,8-12H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBXVTUOURPJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














